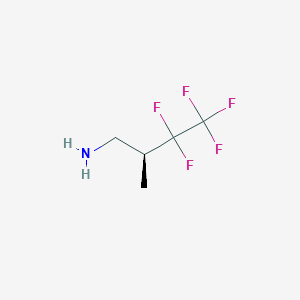
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine is a fluorinated organic compound. The presence of multiple fluorine atoms imparts unique chemical properties, making it of interest in various fields of research and industry. This compound is characterized by its chiral center at the second carbon, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 2-methylbutan-1-amine using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into less fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed under appropriate conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Less fluorinated amines.
Substitution: Compounds with different functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design where fluorine atoms can enhance metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds can impart desirable properties such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism by which (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine exerts its effects depends on its interactions with molecular targets. The fluorine atoms can influence the compound’s electronic properties, making it a strong electrophile or nucleophile in various reactions. The chiral center can also play a role in its binding affinity and specificity towards biological targets, potentially affecting enzyme activity or receptor interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid: Contains a carboxylic acid group instead of an amine.
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-thiol: Features a thiol group in place of the amine.
Uniqueness
The unique combination of fluorine atoms and an amine group in (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine makes it particularly interesting for applications requiring strong electron-withdrawing effects and specific interactions with biological molecules. Its chiral center adds another layer of complexity, potentially leading to enantioselective reactions and interactions.
Propiedades
IUPAC Name |
(2S)-3,3,4,4,4-pentafluoro-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F5N/c1-3(2-11)4(6,7)5(8,9)10/h3H,2,11H2,1H3/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYCUJPQURTBT-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













